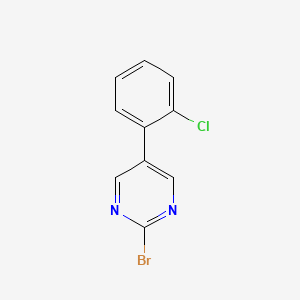
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes It is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on a benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde typically involves the halogenation and formylation of a suitable precursor. One common method is the chlorination of 2-cyclopropyl-3-fluorotoluene followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as chromyl chloride for oxidation and anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron-based catalysts in the presence of chlorinating agents can facilitate the chlorination step, while controlled oxidation conditions can ensure the selective formation of the aldehyde group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid.
Reduction: 2-Chloro-6-cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-cyclopropylbenzaldehyde
- 3-Fluoro-2-chlorobenzaldehyde
Uniqueness
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both cyclopropyl and fluorine substituents, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The fluorine substituent enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
Eigenschaften
Molekularformel |
C10H8ClFO |
|---|---|
Molekulargewicht |
198.62 g/mol |
IUPAC-Name |
2-chloro-6-cyclopropyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H8ClFO/c11-10-8(5-13)7(6-1-2-6)3-4-9(10)12/h3-6H,1-2H2 |
InChI-Schlüssel |
HEQBSWFNFBATJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=C(C=C2)F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





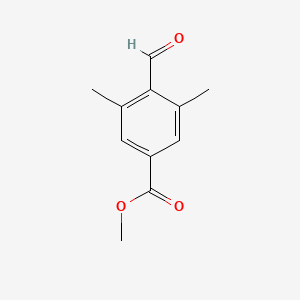
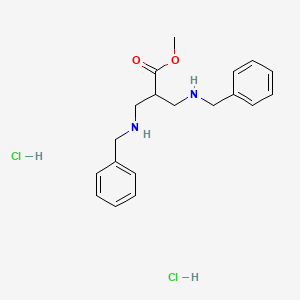
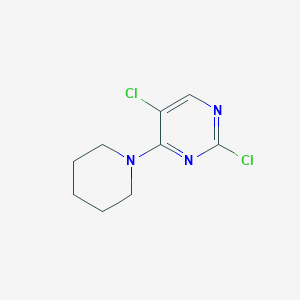
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)

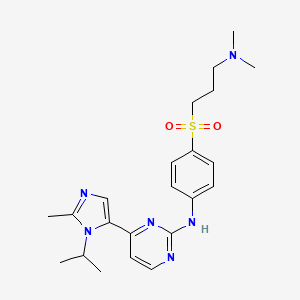
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
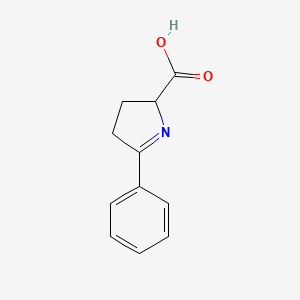
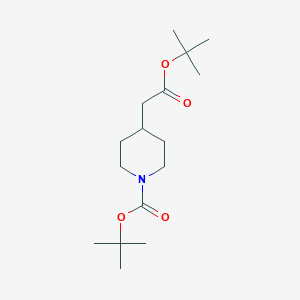
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
